

Chemical structure analysis of alpha,alpha-difluoro-beta-hydroxy esters

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Compound of Interest

Compound Name: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

CAS No.: 92207-60-8

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Advanced Structural Analysis of -Difluoro- -hydroxy Esters

Core Directive: The Bioisosteric Imperative

In modern drug discovery, the

-difluoro-

-hydroxy ester motif is not merely a structural curiosity; it is a high-value bioisostere. By replacing the

-methylene protons of a standard

-hydroxy ester with fluorine atoms, we achieve two critical physicochemical modulations:

- pKa Depression: The electron-withdrawing fluorines lower the pKa of the

-hydroxyl group, often aligning it with the acidity of a phosphate group (

), making it an ideal non-hydrolyzable phosphate mimic.

- Metabolic Stability: The C-F bond strength (

) blocks oxidative metabolism at the

-position, extending the half-life of the pharmacophore.

This guide provides a rigorous framework for synthesizing, characterizing, and determining the absolute stereochemistry of this motif, moving beyond basic textbook definitions to field-proven protocols.

Synthesis: The CeCl₃-Promoted Reformatsky Protocol

While the classic Reformatsky reaction uses zinc dust, it often suffers from poor initiation and low yields with difluoroacetates due to the high stability of the C-F bond. The addition of Cerium(III) Chloride (CeCl₃)

) is the industry standard for activating this reaction, suppressing retro-aldol pathways and enhancing chelation control.

Experimental Workflow

Reaction: Aldehyde (

-CHO) + Ethyl Bromodifluoroacetate

-difluoro-

-hydroxy ester

Protocol:

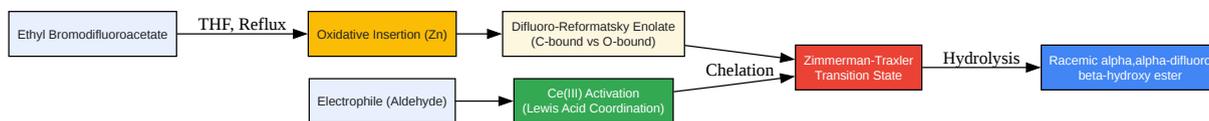
- Activation: Flame-dry a 3-neck flask under Argon. Add Zinc dust () and activate with 5% HCl (aq) wash, followed by water, ethanol, and ether washes, then high-vacuum drying.
- CeCl₃

Preparation: Dry CeCl₃

(

-) at
under high vacuum (
) for 2 hours. Rapidly stir to form a fine powder. Suspend in anhydrous THF.
- Addition: Cool the CeCl
/THF suspension to
. Add the aldehyde (
) and ethyl bromodifluoroacetate (
).
 - Initiation: Add the activated Zinc dust. If the reaction does not exotherm within 5 minutes, add TMSCl (
) as an initiator.
 - Workup: Quench with cold 1M HCl. Extract with EtOAc.[1] Wash with saturated NaHCO
(critical to remove acidic byproducts that catalyze elimination).

Mechanistic Workflow Visualization



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Caption: The CeCl

-mediated pathway stabilizes the transition state, preventing retro-aldol collapse common in fluorinated intermediates.

Structural Identification: The NMR Fingerprint

The introduction of the

group drastically alters the NMR landscape. The most critical feature is the magnetic non-equivalence of the two fluorine atoms. Due to the chiral center at the

-position (the hydroxyl carbon), the two

-fluorines are diastereotopic.

Key NMR Characteristics (Example: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate)

Nucleus	Signal	Chemical Shift ()	Multiplicity & Coupling Constants ()	Structural Insight
F		to	AB System (or)	Definitive Proof. The massive geminal coupling () confirms the group. The AB pattern confirms the presence of a nearby chiral center.
H			or	The proton on the hydroxyl carbon couples to both fluorines with different constants due to the fixed conformation (gauche effect).
C			()	Characteristic triplet for carbon.
C	Carbonyl		()	The carbonyl is split by the -fluorines.

Mass Spectrometry Fragmentation

Unlike non-fluorinated esters, the molecular ion

is often weak or absent.

- Base Peak: Often

or fragments from the

-substituent.

- Diagnostic Loss:

(Loss of HF) and

(Loss of EtOH).

- Alpha Cleavage: Cleavage between the

and the

group is suppressed compared to non-fluorinated analogs due to the bond strengthening effect of fluorine.

Stereochemical Determination: The Mosher Protocol

Determining the absolute configuration (

or

) of the

-hydroxyl center is critical. Standard optical rotation is unreliable due to the electronic influence of fluorine. Mosher's Method (MTPA esters) is the gold standard, but it requires specific adaptation for fluorinated systems because the

group perturbs the standard "plane" of the Mosher model.

The Protocol[1][2]

- Derivatization: React the substrate separately with

- and

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

- NMR Analysis: Acquire

H and

F NMR for both esters.

- Calculation: Calculate

.

Interpretation Logic

In the Mosher model, the

group of the MTPA moiety, the carbonyl, and the methine proton lie in the same plane. The

values of the protons (and fluorines) on the substrate indicate their spatial position relative to the shielding phenyl ring of the MTPA auxiliary.

- Positive

: Protons reside on the right side of the plane (unshielded in

, shielded in

).

- Negative

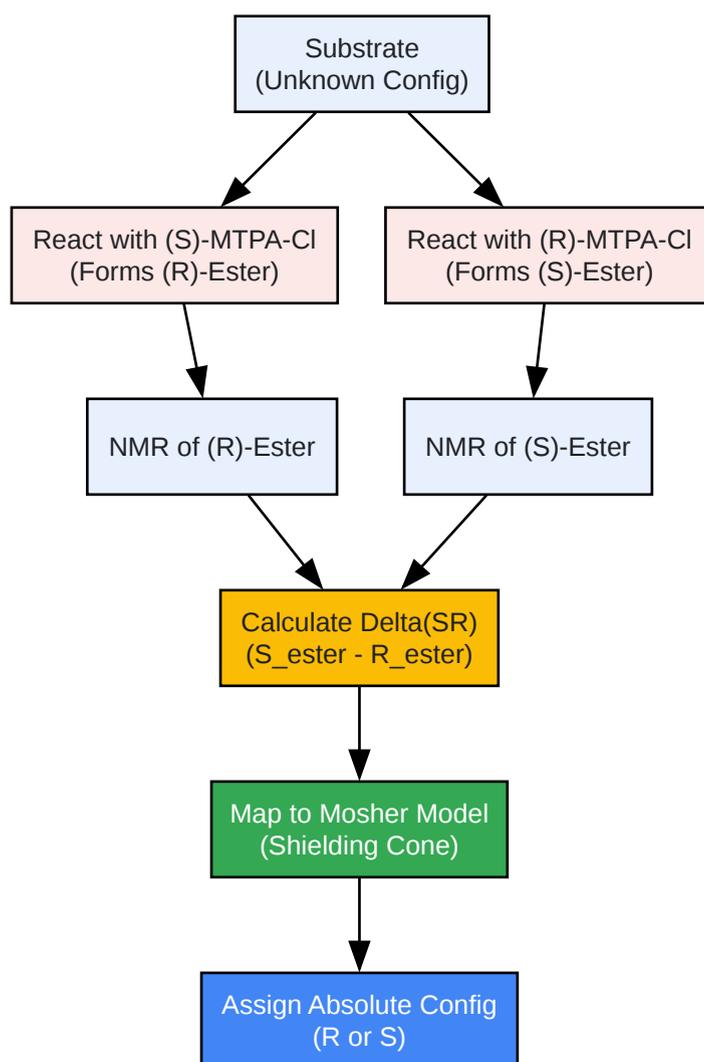
: Protons reside on the left side (shielded in

, unshielded in

).

Crucial Note for

-difluoro esters: The
F NMR of the substrate's
group is often more sensitive than the proton signals. The
for the
fluorines can be large (
) , providing a secondary validation check.



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Caption: Workflow for absolute stereochemistry assignment using

analysis.

References

- Reform

Activation:

- Journal of Organic Chemistry, "Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids".

- Fluorine NMR Characteristics

- Alfa Chemistry, "19F Coupling Constants Table".
- UC Santa Barbara NMR Facility, "19F Chemical Shifts and Coupling Constants".

- Mosher's Method for Stereochemistry

- Nature Protocols, "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons".

- Bioisosteric Applications

- Journal of Medicinal Chemistry, "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design".

- Specific Spectral Data (**Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate**)

- Sigma-Aldrich, "**Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate** Product Data".

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Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
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